molecular formula C21H21NO4 B2624030 1-Fmoc-3-pyrrolidineacetic acid CAS No. 868523-86-8

1-Fmoc-3-pyrrolidineacetic acid

Cat. No.: B2624030
CAS No.: 868523-86-8
M. Wt: 351.402
InChI Key: NOVFSLBJPZLTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fmoc-3-pyrrolidineacetic acid is a chemical compound with the molecular formula C21H21NO4. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .

Safety and Hazards

The safety data sheet for 1-Fmoc-3-pyrrolidineacetic acid indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

The Fmoc group, including in 1-Fmoc-3-pyrrolidineacetic acid, has shown distinct potential for applications due to its inherent hydrophobicity and aromaticity . It allows for the assembly of larger quantities of peptides, making it a valuable resource for research in the post-genomic world . Future directions may involve the development of more green chemical peptide synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fmoc-3-pyrrolidineacetic acid can be synthesized through a multi-step processThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and bases like piperidine for the removal of the Fmoc group .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process involves the use of solid-phase peptide synthesis techniques, where the compound is anchored to a solid support and subjected to repeated cycles of coupling and deprotection .

Chemical Reactions Analysis

Types of Reactions: 1-Fmoc-3-pyrrolidineacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-Fmoc-3-pyrrolidineacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Fmoc-2-pyrrolidineacetic acid
  • 1-Fmoc-4-pyrrolidineacetic acid
  • 1-Fmoc-3-pyrrolidinepropionic acid

Comparison: 1-Fmoc-3-pyrrolidineacetic acid is unique due to its specific structure, which allows for efficient peptide synthesis. Compared to similar compounds, it offers better stability and selectivity during the deprotection process. This makes it a preferred choice in solid-phase peptide synthesis .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVFSLBJPZLTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.